molecular formula C14H18ClN3O2 B12291334 4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B12291334
M. Wt: 295.76 g/mol
InChI Key: WSLKFKJCHGIZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2. It is a derivative of benzoic acid and contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 1,3-dimethylpyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride: Another benzoic acid derivative with a different substituent on the pyrazole ring.

    4-[(1H-Imidazol-1-yl)methyl]benzoic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C14H17N3O2.ClH/c1-10-13(9-17(2)16-10)8-15-7-11-3-5-12(6-4-11)14(18)19;/h3-6,9,15H,7-8H2,1-2H3,(H,18,19);1H

InChI Key

WSLKFKJCHGIZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)O)C.Cl

Origin of Product

United States

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